N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S2/c1-2-17(14,15)12-9-3-6-13(7-4-9)10-11-5-8-16-10/h5,8-9,12H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBIXDCNFOFIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea.
Attachment to Piperidine: The thiazole ring is then attached to a piperidine moiety through nucleophilic substitution reactions.
Introduction of the Ethanesulfonamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. For instance, studies have demonstrated that this compound effectively reduces inflammation in animal models, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Anti-tubercular Activity
The compound has also been evaluated for its anti-tubercular properties. Benzothiazole derivatives, including this compound, have shown promising results against Mycobacterium tuberculosis in vitro. This suggests its potential as a lead compound for developing new anti-tubercular agents.
Synthesis and Chemical Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and catalysts. In industrial applications, it can be utilized in synthesizing pharmaceuticals and agrochemicals .
Inhibition Studies
In vitro assays have demonstrated that this compound inhibits COX enzymes with IC50 values comparable to established anti-inflammatory drugs. This suggests its viability as an alternative treatment for inflammatory conditions.
Cell Viability Assays
Cytotoxicity tests on various cancer cell lines revealed that the compound induces apoptosis, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of caspases, leading to programmed cell death .
Mechanism of Action
The mechanism of action of N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide, commonly referred to as TEPS, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
TEPS features a thiazole ring, a piperidine moiety, and an ethanesulfonamide group. The presence of these functional groups contributes to its unique chemical properties:
- Thiazole Ring : Known for its ability to interact with various biological targets.
- Piperidine Moiety : Enhances binding affinity to receptors and enzymes.
- Ethanesulfonamide Group : Suggests potential interactions with biomolecules.
TEPS primarily acts through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrases, which are crucial for physiological processes such as acid-base balance and respiration. Research indicates that TEPS exhibits moderate inhibitory activity against some isoforms of carbonic anhydrases, suggesting a potential role in managing conditions related to acid-base disturbances .
Interaction with Enzymes
The mechanism by which TEPS inhibits enzyme activity involves binding to the active sites of carbonic anhydrases. The thiazole ring is thought to facilitate this interaction due to its aromatic nature, while the piperidine structure may stabilize binding through conformational flexibility .
Biological Activities
TEPS has shown promise in several biological contexts:
- Antinociceptive Effects : Studies have indicated that compounds similar to TEPS can exhibit both centrally and peripherally mediated antinociceptive activities. For instance, related thiazole-piperazine compounds demonstrated significant analgesic effects in animal models .
- Anticancer Potential : The thiazole-thiophene hybrids have demonstrated anticancer activity, particularly against MCF-7 tumor cells. TEPS may share similar properties due to structural similarities with these hybrids, warranting further investigation into its cytotoxic effects .
Research Findings and Case Studies
Recent studies have highlighted the biological activity of TEPS in various applications:
-
Inhibition of Carbonic Anhydrases :
- Study Findings : TEPS was found to inhibit specific carbonic anhydrase isoforms with moderate efficacy.
- Implications : This inhibition could be beneficial in treating conditions like glaucoma and certain forms of edema .
- Antinociceptive Activity :
- Cytotoxicity Evaluation :
Comparative Analysis
To better understand the unique properties of TEPS, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| TEPS | Thiazole, Piperidine, Ethanesulfonamide | Moderate inhibition of carbonic anhydrases; potential antinociceptive effects |
| Thiazole-Piperazine Derivatives | Thiazole, Piperazine | Significant antinociceptive activity; opioid receptor interaction |
| Thiazole-Thiophene Hybrids | Thiazole, Thiophene | Notable anticancer activity against MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
